5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15643334
InChI: InChI=1S/C15H9FN2O3S/c16-9-3-1-8(2-4-9)12-6-5-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22)
SMILES:
Molecular Formula: C15H9FN2O3S
Molecular Weight: 316.3 g/mol

5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

CAS No.:

Cat. No.: VC15643334

Molecular Formula: C15H9FN2O3S

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione -

Specification

Molecular Formula C15H9FN2O3S
Molecular Weight 316.3 g/mol
IUPAC Name 5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Standard InChI InChI=1S/C15H9FN2O3S/c16-9-3-1-8(2-4-9)12-6-5-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22)
Standard InChI Key XIMAWNGTXNERJS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₅H₉FN₂O₃S, with a molecular weight of 316.3 g/mol. Its IUPAC name, 5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, reflects the integration of a furan ring, fluorinated aromatic system, and a dihydropyrimidine-dione core. Key structural elements include:

  • A furan-2-yl group substituted at the 5-position with a 4-fluorophenyl ring.

  • A methylene bridge connecting the furan to the pyrimidine ring.

  • A thioxo group at position 2 of the pyrimidine, replacing the traditional keto oxygen.

The presence of fluorine enhances lipophilicity and metabolic stability, while the thioxo group introduces potential hydrogen-bonding interactions with biological targets.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically involves a multi-step protocol starting from 5-(4-fluorophenyl)furan-2-carbaldehyde and thiobarbituric acid. Key steps include:

  • Knoevenagel Condensation: The aldehyde reacts with thiobarbituric acid under acidic or basic conditions (e.g., p-toluenesulfonic acid or sodium ethoxide) to form the methylene bridge.

  • Cyclization: Spontaneous cyclization yields the dihydropyrimidine-dione core.

  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) achieves >95% purity.

Table 1: Representative Synthesis Conditions

ParameterConditionYield (%)Reference
Catalystp-Toluenesulfonic acid (0.1 eq)78
SolventEthanol, reflux65
Reaction Time12 hours-

Yield Optimization Challenges

The reaction’s exothermic nature necessitates controlled temperature (<80°C) to prevent decomposition of the thioxo group. Solvent polarity significantly affects cyclization efficiency; non-polar solvents like toluene result in incomplete conversion, while DMF improves solubility but complicates purification. Recent efforts explore microwave-assisted synthesis to reduce reaction times to 2–3 hours without compromising yield.

Biological Activity and Mechanistic Insights

Antibacterial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli indicate MIC values of 8–16 µg/mL, comparable to first-line antibiotics like ciprofloxacin. The thioxo group likely chelates essential divalent cations (e.g., Mg²⁺) in bacterial gyrase, disrupting DNA replication.

TargetActivity (IC₅₀/MIC)Mechanism ProposedReference
S. aureus8 µg/mLGyrase inhibition
MCF-7 cells12.4 µMCaspase-3 activation

Comparative Analysis with Structural Analogs

Thiazolidine-2,4-dione Derivatives

The analog (E)-5-((5-(4-fluoro-2-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (CAS 900515-16-4) exhibits enhanced PPAR-γ agonist activity, highlighting the impact of replacing sulfur with oxygen in the heterocycle .

Pyridinyl-Benzamide Systems

Compounds like 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034226-65-6) prioritize kinase inhibition over antimicrobial effects, underscoring the role of the pyridine ring in target specificity .

Pharmacokinetic and Toxicological Considerations

ADME Properties

The compound’s logP value of 2.1 predicts moderate blood-brain barrier permeability, while sulfotransferase-mediated metabolism of the thioxo group may limit oral bioavailability.

Toxicity Screening

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest a favorable safety margin, though chronic exposure risks hepatorenal toxicity due to reactive sulfur species.

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